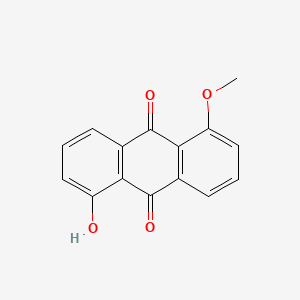
2-氨基乙基萘酰亚胺
描述
(2-Aminoethyl)naphthalimide is a derivative of 1,8-naphthalimide, a compound known for its unique photophysical properties.
科学研究应用
(2-Aminoethyl)naphthalimide has numerous applications in scientific research, including:
作用机制
Target of Action
(2-Aminoethyl)naphthalimide, a derivative of 1,8-Naphthalimide, has been widely used as a fluorescent molecule in biological, chemical, and medical fields . The primary targets of (2-Aminoethyl)naphthalimide are DNA molecules . It has a binding capability to DNA and exhibits anticancer activities along with high stability under physiological conditions .
Mode of Action
The mode of action of (2-Aminoethyl)naphthalimide involves both covalent adduct formation via the hydrolyzed Ru–Cl bond and non-covalent intercalation binding through planar naphthalimide moieties . The compound shows enhanced photo-cytotoxicity under low-power blue LED light irradiation mediated by singlet oxygen (^1O_2), thereby acting as potential photodynamic therapy (PDT) agents .
Biochemical Pathways
The biochemical pathways affected by (2-Aminoethyl)naphthalimide involve the generation of semi-stable radical anion species via photo-induced electron transfer from carboxylate to the naphthalimide derivative . This generation of naphthalimide-based radical anion species contributes to the development of sophisticated detection systems specific for carboxylate .
Pharmacokinetics
It’s known that the compound shows high solubility in polar solvents . This property can significantly impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of (2-Aminoethyl)naphthalimide’s action involve damaging the nuclear DNA for PDT effects . Fluorescence microscopy studies reveal that luminescent complexes preferentially localize in both the lysosomes and nucleus . Due to enhanced lipophilicity of the compound, it shows higher internalization into cells .
Action Environment
The action of (2-Aminoethyl)naphthalimide is influenced by environmental factors such as pH and solvent type . The compound shows high stability and various fluorescence properties under different conditions . These unique features, long emission wavelength, high solubility, and high stability in different pH media, allow this compound to be used as an excellent labeling reagent in the biological system .
生化分析
Biochemical Properties
(2-Aminoethyl)naphthalimide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely based on photo-induced electron transfer from a carboxy group . This leads to the generation of semi-stable radical anion species .
Cellular Effects
The effects of (2-Aminoethyl)naphthalimide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s unique photophysical properties allow it to generate semi-stable radical anion species by photo-induced electron transfer , which can influence various cellular processes.
Molecular Mechanism
At the molecular level, (2-Aminoethyl)naphthalimide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses . This mechanism of action allows (2-Aminoethyl)naphthalimide to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of (2-Aminoethyl)naphthalimide may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. The compound’s stability and various fluorescence properties under different conditions make it a valuable tool in biochemical analysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)naphthalimide typically involves the reaction of 1,8-naphthalic anhydride with ethylenediamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for (2-Aminoethyl)naphthalimide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
(2-Aminoethyl)naphthalimide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert it into amines.
Substitution: Aromatic nucleophilic substitution reactions are common, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted naphthalimides, which can have different functional groups attached to the naphthalene ring, leading to a wide range of derivatives with unique properties .
相似化合物的比较
Similar Compounds
Similar compounds to (2-Aminoethyl)naphthalimide include other derivatives of 1,8-naphthalimide, such as:
- N-(2-Hydroxyethyl)naphthalimide
- N-(2-Methoxyethyl)naphthalimide
- N-(2-Carboxyethyl)naphthalimide
Uniqueness
What sets (2-Aminoethyl)naphthalimide apart from these similar compounds is its specific aminoethyl group, which provides unique reactivity and binding properties. This makes it particularly useful in applications requiring strong fluorescence and specific interactions with biomolecules .
属性
IUPAC Name |
2-(2-aminoethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-16-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(16)18/h1-6H,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZPYPLFLUCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162265-51-2 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162265512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


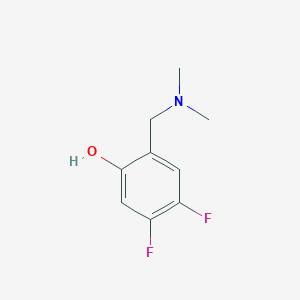
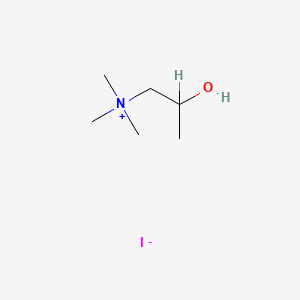
![8-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1624524.png)
![Methyl 5-oxo-6-[(trifluoromethanesulfonyl)oxy]-1,2,3,5-tetrahydroindolizine-8-carboxylate](/img/structure/B1624530.png)
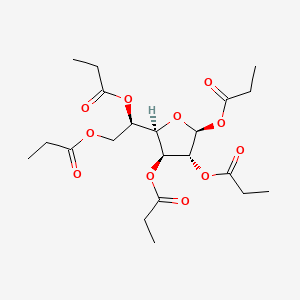

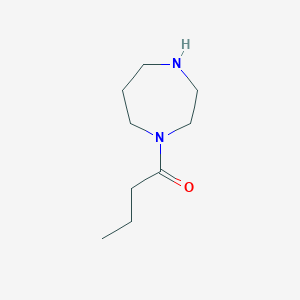
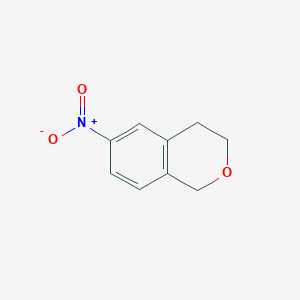

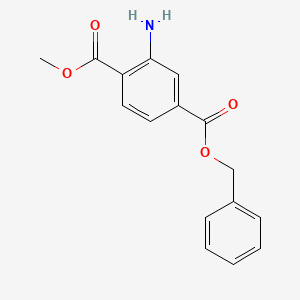
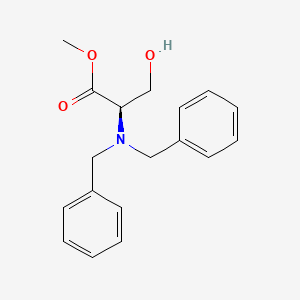
![3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B1624540.png)

